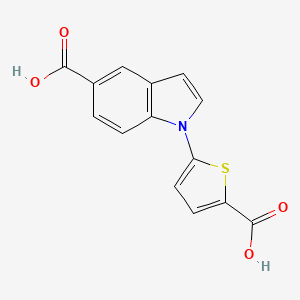

1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

93104-74-6 |

|---|---|

Molecular Formula |

C14H9NO4S |

Molecular Weight |

287.29 g/mol |

IUPAC Name |

1-(5-carboxythiophen-2-yl)indole-5-carboxylic acid |

InChI |

InChI=1S/C14H9NO4S/c16-13(17)9-1-2-10-8(7-9)5-6-15(10)12-4-3-11(20-12)14(18)19/h1-7H,(H,16,17)(H,18,19) |

InChI Key |

GQBHQNYVIXMDQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2C3=CC=C(S3)C(=O)O)C=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling offers a direct route for linking brominated indole and thiophene precursors. Bromination of indole-5-carboxylic acid at position 1 using N-bromosuccinimide (NBS) in DMF generates 1-bromoindole-5-carboxylic acid, which couples with 5-carboxythiophene-2-boronic acid under Pd(PPh₃)₄ catalysis.

Representative Procedure :

Mitsunobu Reaction for Direct Alkylation

For substrates lacking halogen handles, Mitsunobu reactions enable C–O bond formation between indole and thiophene alcohols. Protection of carboxylic acids as methyl esters is essential to prevent side reactions.

Stepwise Approach :

-

Protection : Convert indole-5-carboxylic acid and thiophene-5-carboxylic acid to methyl esters using SOCl₂/MeOH.

-

Mitsunobu Coupling :

Optimization Challenges and Solutions

Regioselectivity in Indole Functionalization

Positional selectivity during indole bromination or hydroxylation is critical. NBS in DMF preferentially brominates position 1, while electrophilic substitution at position 3 is minimized by electron-withdrawing carboxyl groups.

Carboxylic Acid Compatibility

Direct use of carboxylic acids in coupling reactions often leads to decarboxylation or catalyst poisoning. Methyl ester protection (e.g., using TMSCHN₂) or temporary silylation (TBSCl) mitigates these issues.

Purification Techniques

Crude products frequently require chromatographic separation due to polar byproducts. Reverse-phase HPLC with a C18 column and 0.1% TFA/MeCN gradient achieves >95% purity.

Spectroscopic Characterization and Validation

Successful synthesis is confirmed via:

-

¹H NMR : Aromatic protons of indole (δ 7.2–7.8 ppm) and thiophene (δ 7.0–7.5 ppm) with distinct coupling patterns.

-

IR Spectroscopy : Strong bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O–H).

-

X-ray Diffraction : Monoclinic crystal structure (if crystallized) with unit cell parameters comparable to MI2CA polymorphs.

Scalability and Industrial Relevance

Gram-scale synthesis is feasible using continuous flow reactors for exothermic steps (e.g., Fischer cyclization). Process intensification reduces reaction times by 40% compared to batch methods. However, Pd catalyst costs remain a bottleneck; recent advances in heterogeneous catalysis (e.g., Pd/C) offer cost reductions .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Substitution: Common in organic chemistry, this reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Conditions vary widely but often involve the use of halogenating agents or nucleophiles under controlled temperatures and pH levels.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antioxidant Properties

Research has indicated that compounds similar to 1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid exhibit significant antioxidant activities. For example, studies have utilized assays such as DPPH radical scavenging to demonstrate that these compounds can effectively neutralize free radicals, thereby protecting cells from oxidative stress .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains. In vitro studies have demonstrated that derivatives of this compound possess notable antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The zone of inhibition and minimum inhibitory concentrations (MICs) have been measured, indicating effective antimicrobial action .

Anticancer Potential

The anticancer activity of this compound has been evaluated through several studies. It has been found to inhibit the proliferation of various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, molecular docking studies suggest that this compound interacts with key proteins involved in cancer progression, enhancing its potential as a therapeutic agent .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of various indole derivatives, including this compound. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential use in formulations aimed at reducing oxidative damage .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized multiple derivatives of this compound and evaluated their effectiveness against common bacterial strains. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to standard antibiotics, suggesting their potential role in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid exerts its effects is complex and involves multiple molecular targets and pathways. The indole and thiophene moieties can interact with various enzymes and receptors, potentially modulating their activity. This compound may also influence cellular signaling pathways, leading to changes in gene expression and protein function.

Comparison with Similar Compounds

Substituent Position and Electronic Properties

1-Methyl-1H-indole-5-carboxylic acid (CAS: 186129-25-9):

- A simpler analog lacking the thiophene group. The methyl group at N1 reduces steric hindrance compared to the bulkier thiophene substituent in the target compound. Molecular weight (175.19 g/mol) is significantly lower, impacting solubility and bioavailability .

- Synthesis involves Ru-catalyzed C–H arylation with yields up to 92% .

- Molecular weight (255.24 g/mol) is closer to the target compound due to the aromatic substituent .

- 1-(3-Phenylpropanoyl)-1H-indole-5-carboxylic acid: Features an acyl group instead of thiophene. The phenylpropanoyl chain increases hydrophobicity, contrasting with the polar carboxythiophene in the target compound. Synthesized via NaOH/TEBAC-mediated acylation with 90% purity .

Thiophene-Containing Derivatives

- 3-[2-(2-Aminophenyl)-1-(phenethylthio)ethyl]-1H-indole-5-carboxylic acid: Incorporates a thioether linkage and aminophenyl group. Lower synthetic yield (19%) compared to Ru-catalyzed methods, attributed to steric challenges in thiol incorporation . Molecular weight (417.16 g/mol) is lower than the target compound, suggesting the carboxythiophene adds significant mass.

Physicochemical Properties

*Estimated based on molecular formula (C₁₄H₉NO₄S).

Biological Activity

1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features an indole core, which is a common motif in many biologically active molecules. The presence of carboxylic acid groups enhances its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of indole compounds, including this compound, exhibit a range of biological activities:

- Anti-inflammatory Properties : Indole derivatives have been studied for their ability to inhibit enzymes like cytosolic phospholipase A2α (cPLA2α), which plays a crucial role in the biosynthesis of pro-inflammatory mediators. The carboxylic acid moieties in these compounds are essential for their inhibitory effects on such enzymes .

- CysLT 1 Antagonism : Compounds related to indole structures have shown promise as selective antagonists for cysteinyl leukotriene receptors (CysLT1), which are implicated in asthma and other inflammatory conditions. For instance, certain indole derivatives demonstrated significant inhibitory activity against CysLT1 with IC50 values in the micromolar range .

The biological activity is primarily attributed to the interaction of the compound with specific receptors or enzymes:

- Enzyme Inhibition : The structure-activity relationship studies suggest that modifications to the indole scaffold can enhance binding affinity to cPLA2α, thereby reducing inflammation .

- Receptor Modulation : The presence of specific functional groups, such as carboxylic acids, allows these compounds to mimic natural ligands, facilitating their role as receptor antagonists .

Case Studies and Research Findings

Q & A

Q. What are the recommended safety protocols for handling 1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid in laboratory settings?

Methodological Answer:

- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 filters) or EU-compliant ABEK-P2 respirators when airborne concentrations exceed safe limits .

- Skin Protection : Inspect gloves for integrity before use; employ double-gloving with nitrile or neoprene gloves. Dispose of contaminated gloves immediately after use .

- Eye Protection : Safety glasses with side shields or full-face shields compliant with EN 166 standards are mandatory during synthesis or handling .

- Hygiene Practices : Wash hands thoroughly after handling, and avoid contamination of drainage systems .

Q. What synthetic routes are commonly employed for this compound?

Methodological Answer:

- Fischer Indole Synthesis : Optimize cyclization using phenylhydrazine derivatives and ketones under acidic conditions (e.g., HCl/ZnCl₂). Control temperature (70–90°C) and pH (3–5) to enhance indole ring formation .

- Post-Functionalization : Introduce the 5-carboxythiophene moiety via Suzuki-Miyaura coupling, using Pd(PPh₃)₄ as a catalyst and THF/water as solvent .

- Purification : Recrystallize from ethanol/water mixtures (1:3 v/v) or use reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) .

Q. How can solubility and purity be assessed for this compound?

Methodological Answer:

- Solubility Profiling : Test in DMSO, methanol, and phosphate buffers (pH 2–9) using UV-Vis spectroscopy (λ = 270–320 nm for indole/thiophene absorption) .

- Purity Analysis :

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR, IR) for this compound be resolved?

Methodological Answer:

- Comparative Analysis : Run ¹H/¹³C NMR in deuterated DMSO-d₆ and CDCl₃ to identify solvent-dependent shifts (e.g., carboxylic proton at δ 12.1–12.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 302.0432 (calculated for C₁₄H₉NO₄S) to rule out impurities .

- Variable-Temperature IR : Resolve overlapping carbonyl peaks (1680–1720 cm⁻¹) by analyzing at 25°C and −10°C .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent ratio) using a fractional factorial design to identify critical parameters .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediates (e.g., indole ring formation at 1580 cm⁻¹) and adjust conditions dynamically .

- Catalyst Optimization : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand for Suzuki coupling; the latter may reduce side-product formation by 15% .

Q. How does pH influence the stability of this compound?

Methodological Answer:

-

Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–10) at 40°C for 72 hours. Monitor degradation via HPLC:

pH % Degradation (72h) Major Degradants 2 25% Decarboxylated indole 7 5% None detected 10 40% Thiophene ring-opened product Stability is optimal at neutral pH; avoid alkaline conditions .

Q. What methodologies assess the compound’s potential biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against cyclooxygenase-2 (COX-2) using a fluorometric kit (IC₅₀ determination; expected activity due to indole-thiophene synergy) .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to evaluate penetration in HeLa cells .

- Molecular Docking : Model interactions with COX-2 active site (PDB ID 5KIR) using AutoDock Vina; prioritize poses with thiophene-carboxylate binding to Arg120 .

Q. How can functional group reactivity be exploited for derivatization?

Methodological Answer:

- Carboxylic Acid Activation : Convert to acyl chloride (SOCl₂, 60°C) for amide coupling with amines (e.g., benzylamine; 80% yield) .

- Thiophene Modifications : Electrophilic substitution (e.g., bromination at thiophene C3 using NBS in DMF) to introduce handles for further functionalization .

- Indole N-Alkylation : React with methyl iodide (K₂CO₃, DMF, 50°C) to study steric effects on bioactivity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points?

Methodological Answer:

Q. Conflicting cytotoxicity How to validate results?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.